4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure
Description
Properties
CAS No. |
105996-54-1 |
|---|---|
Molecular Formula |
C12H14F6N2O6S2 |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(2S)-4-[[(3S)-3-carboxy-3-[(2,2,2-trifluoroacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C12H14F6N2O6S2/c13-11(14,15)9(25)19-5(7(21)22)1-3-27-28-4-2-6(8(23)24)20-10(26)12(16,17)18/h5-6H,1-4H2,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t5-,6-/m0/s1 |
InChI Key |
YAJJPBDKGWHGFJ-WDSKDSINSA-N |
SMILES |
C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |
Isomeric SMILES |
C(CSSCC[C@@H](C(=O)O)NC(=O)C(F)(F)F)[C@@H](C(=O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
C(CSSCCC(C(=O)O)NC(=O)C(F)(F)F)C(C(=O)O)NC(=O)C(F)(F)F |
Other CAS No. |
105996-54-1 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) typically involves multiple steps, starting with the preparation of the butanoic acid derivatives. The dithiobis linkage is introduced through a disulfide bond formation reaction, often using thiol-containing precursors. The trifluoroacetyl amino groups are then added via acylation reactions using trifluoroacetic anhydride or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: Reduction of the disulfide bond to thiols.
Substitution: Nucleophilic substitution reactions at the trifluoroacetyl amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butanoic acid,4,4’-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI) involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the thiol groups in proteins, leading to changes in their activity and function. This modification can affect various cellular pathways, including those involved in oxidative stress response and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,4'-Diamino-2,2'-difluorobiphenyl (C₁₂H₁₀F₂N₂)
This compound is a fluorinated biphenyl derivative with amino groups at the 4,4' positions and fluorine substituents at the 2,2' positions. Key differences from the target compound include:
Key Findings:
- Polarity: The target compound’s sulfonate and trifluoroacetyl groups render it more polar than 4,4'-diamino-2,2'-difluorobiphenyl, which exhibits high lipophilicity (LogP = 3.9586) due to its aromatic fluorine and amino groups .
- Synthetic Efficiency : The target compound’s synthesis achieves quantitative yield (100%), whereas data for the biphenyl derivative is unavailable .
- Pharmaceutical Potential: The disulfide derivative’s role as an enzyme inhibitor contrasts with the undefined biological activity of the fluorinated biphenyl compound .
Other Disulfide-Based Analogues
- Stability: The S-S bond in the target compound may confer redox sensitivity, unlike non-disulfide derivatives (e.g., single thioethers or carbon-carbon linked compounds).
- Solubility: Sulfonate groups enhance aqueous solubility compared to non-ionic analogues, critical for drug delivery applications .
Research Implications and Limitations
- Data Gaps : Physical properties (melting point, solubility) for both compounds are incomplete, limiting direct comparisons.
- Structural Diversity : The fluorinated biphenyl derivative’s rigid aromatic structure contrasts with the flexible, polar disulfide backbone of the target compound, suggesting divergent applications in materials science vs. pharmaceuticals .
Biological Activity
Chemical Structure
4,4'-Dithiobis-2-(trifluoracetyl)aminobutansure features two dithiocarbonyl groups that can interact with biological macromolecules. Its structure allows for potential reactivity with thiols and amines, which is significant in biological systems.
Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H8F6N2O2S2 |
| Molecular Weight | 350.38 g/mol |
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit various enzymes by forming covalent bonds with active site residues, particularly cysteine residues.
- Cell Cycle Regulation : By inhibiting cyclin-dependent kinases (CDKs), it may induce cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Compounds with dithiobis structures may influence oxidative stress pathways by modulating ROS levels.
In Vitro Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant cytotoxicity.
Case Studies
A notable case study involved the use of this compound in combination with standard chemotherapeutics. The combination therapy led to enhanced apoptosis in resistant cancer cell lines compared to monotherapy.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has a moderate half-life, allowing for sustained activity in biological systems. The absorption and distribution profiles suggest potential for oral bioavailability.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Mechanism of Action | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme inhibition, ROS modulation | 15 | |
| Dithiothreitol | Reducing agent, thiol donor | 20 | |
| Thioacetamide | Hepatotoxicity via metabolic activation | 25 |
Q & A
Q. How can multi-scale modeling bridge gaps between molecular-level interactions and bulk-phase behavior?
- Methodological Answer :
- Combine coarse-grained MD for large-scale dynamics with QM/MM for localized reactivity. Cross-validate with SAXS/WAXS data .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
